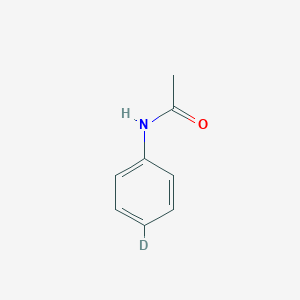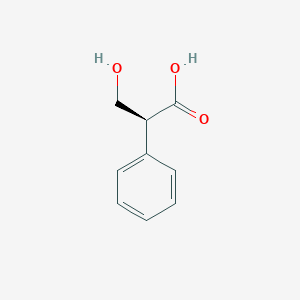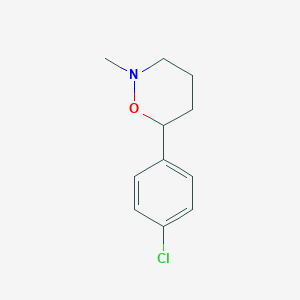
6-(4-Chlorophenyl)-2-methyloxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-2-methyloxazinane, also known as cloxazolam, is a benzodiazepine derivative that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the central nervous system.
Mecanismo De Acción
Cloxazolam acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, 6-(4-Chlorophenyl)-2-methyloxazinane reduces the activity of neurons in the brain, resulting in its anxiolytic, sedative, and anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
Cloxazolam has been found to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. Additionally, 6-(4-Chlorophenyl)-2-methyloxazinane has been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Cloxazolam has also been shown to affect memory and learning in animal models, although the exact mechanisms underlying these effects are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloxazolam has several advantages as a tool for studying the central nervous system. It has well-established anxiolytic, sedative, and anticonvulsant effects, making it a reliable tool for studying these conditions. Additionally, the synthesis method for 6-(4-Chlorophenyl)-2-methyloxazinane is reliable and efficient, making it easy to produce for scientific research purposes. However, 6-(4-Chlorophenyl)-2-methyloxazinane also has limitations. It has been found to have addictive potential, making it unsuitable for long-term use. Additionally, the exact mechanisms underlying its effects on memory and learning are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 6-(4-Chlorophenyl)-2-methyloxazinane. One area of research could be to further explore the mechanisms underlying its effects on memory and learning. Additionally, research could be done to develop safer and more effective benzodiazepine derivatives for the treatment of anxiety and sleep disorders. Finally, research could be done to explore the potential use of 6-(4-Chlorophenyl)-2-methyloxazinane as a treatment for epilepsy, and to develop more effective treatments for this condition.
Métodos De Síntesis
The synthesis of 6-(4-Chlorophenyl)-2-methyloxazinane involves the reaction of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then reacted with methylamine to form the final product, 6-(4-Chlorophenyl)-2-methyloxazinane. This synthesis method has been established and optimized, making it a reliable and efficient way to produce 6-(4-Chlorophenyl)-2-methyloxazinane for scientific research purposes.
Aplicaciones Científicas De Investigación
Cloxazolam has been widely used in scientific research to study the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant effects, making it a valuable tool for studying anxiety, sleep disorders, and epilepsy. Additionally, 6-(4-Chlorophenyl)-2-methyloxazinane has been used in studies on the effects of benzodiazepines on memory and learning.
Propiedades
Número CAS |
15769-91-2 |
|---|---|
Nombre del producto |
6-(4-Chlorophenyl)-2-methyloxazinane |
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-2-methyloxazinane |
InChI |
InChI=1S/C11H14ClNO/c1-13-8-2-3-11(14-13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
Clave InChI |
DAHISRJDRDHLFM-UHFFFAOYSA-N |
SMILES |
CN1CCCC(O1)C2=CC=C(C=C2)Cl |
SMILES canónico |
CN1CCCC(O1)C2=CC=C(C=C2)Cl |
Sinónimos |
6-(4-Chlorophenyl)-3,4,5,6-tetrahydro-2-methyl-2H-1,2-oxazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)


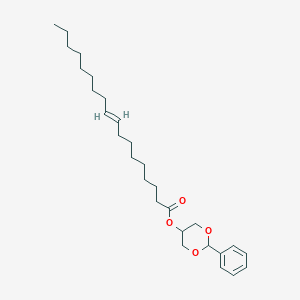
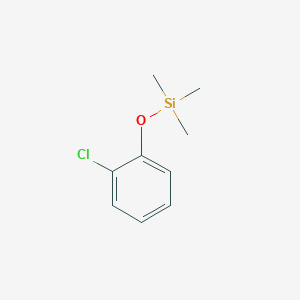
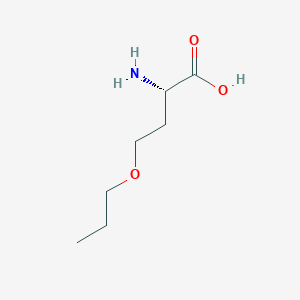


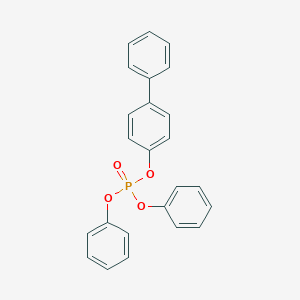
![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)
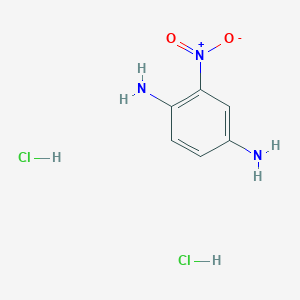
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
